molecular formula C11H13IO B8194408 4-(Cyclopropylmethoxy)-2-iodo-1-methylbenzene

4-(Cyclopropylmethoxy)-2-iodo-1-methylbenzene

Cat. No.: B8194408
M. Wt: 288.12 g/mol
InChI Key: WTFVNWRNJOYPFH-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)-2-iodo-1-methylbenzene is an organic compound characterized by the presence of a cyclopropylmethoxy group, an iodine atom, and a methyl group attached to a benzene ring

Preparation Methods

The synthesis of 4-(Cyclopropylmethoxy)-2-iodo-1-methylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-2-iodo-1-methylbenzene and cyclopropylmethanol.

    Reaction Conditions: The hydroxyl group of 4-hydroxy-2-iodo-1-methylbenzene is first converted to a leaving group, such as a tosylate or mesylate, using tosyl chloride or mesyl chloride in the presence of a base like pyridine.

    Nucleophilic Substitution: The resulting intermediate undergoes nucleophilic substitution with cyclopropylmethanol in the presence of a base such as potassium carbonate, leading to the formation of this compound.

Chemical Reactions Analysis

4-(Cyclopropylmethoxy)-2-iodo-1-methylbenzene can undergo various chemical reactions, including:

Scientific Research Applications

4-(Cyclopropylmethoxy)-2-iodo-1-methylbenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-2-iodo-1-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, depending on its structural features and the nature of the target molecules. The exact molecular targets and pathways involved can vary based on the specific application and context .

Comparison with Similar Compounds

4-(Cyclopropylmethoxy)-2-iodo-1-methylbenzene can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound and its potential advantages in various applications.

Properties

IUPAC Name

4-(cyclopropylmethoxy)-2-iodo-1-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO/c1-8-2-5-10(6-11(8)12)13-7-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFVNWRNJOYPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2CC2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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